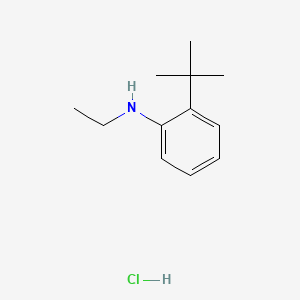
2-tert-butyl-N-ethylanilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-N-ethylanilinehydrochloride is an organic compound that features a tert-butyl group and an ethyl group attached to an aniline ring
准备方法
The synthesis of 2-tert-butyl-N-ethylanilinehydrochloride typically involves the alkylation of 2-tert-butylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
化学反应分析
2-tert-butyl-N-ethylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
科学研究应用
2-tert-butyl-N-ethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-tert-butyl-N-ethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The exact pathways and molecular targets can vary based on the context of its use .
相似化合物的比较
2-tert-butyl-N-ethylanilinehydrochloride can be compared with other similar compounds such as:
2-tert-butylaniline: Lacks the ethyl group, which can affect its reactivity and applications.
N-ethylaniline: Lacks the tert-butyl group, leading to different steric and electronic properties.
2-tert-butyl-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
生物活性
2-tert-butyl-N-ethylanilinehydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anti-inflammatory properties, toxicity, and potential therapeutic applications.
The compound features a tert-butyl group attached to an ethylaniline structure, which influences its reactivity and biological interactions. The structural characteristics of such compounds often relate to their biological activity, particularly in terms of antioxidant and anti-inflammatory effects.
Anti-inflammatory Effects
Research has shown that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, studies on similar phenolic compounds like 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) indicate that these compounds can inhibit the expression of inflammatory mediators such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in macrophages stimulated by lipopolysaccharides (LPS) .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Inhibition of Cox2 | Inhibition of TNFα | Molar Ratio Effect |
|---|---|---|---|
| BHA | Yes | Yes | 1:2 > 1:1 |
| BHT | Yes | No | 1:1 |
| BHT/BHA | Yes | Yes | 1:1 > 1:3 |
This table summarizes findings from studies indicating that the combination of BHT and BHA at specific molar ratios enhances anti-inflammatory activity compared to individual compounds.
Toxicity Studies
Despite the beneficial effects, there are concerns regarding the toxicity of phenolic compounds. The structure of this compound suggests potential cytotoxicity, particularly in high concentrations. Research indicates that while these compounds can exhibit antioxidant properties, they may also possess tumor-promoting potential when used excessively .
Case Studies
Case studies exploring the biological activity of similar compounds provide insights into their practical applications and implications for health. For instance, a case study demonstrated the effectiveness of phenolic antioxidants in reducing inflammation in animal models . Such studies highlight the dual nature of these compounds—beneficial at therapeutic doses but potentially harmful at higher concentrations.
属性
分子式 |
C12H20ClN |
|---|---|
分子量 |
213.75 g/mol |
IUPAC 名称 |
2-tert-butyl-N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-5-13-11-9-7-6-8-10(11)12(2,3)4;/h6-9,13H,5H2,1-4H3;1H |
InChI 键 |
ZTLQGXGXGCRELY-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=CC=C1C(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















